![molecular formula C17H15ClFN3 B12341188 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is a chemical compound with the molecular formula C17H15ClFN3 and a molecular weight of 315.8 g/mol. This compound has potential implications in various fields of research and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with quinoline derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of quinolinium derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted quinolinium compounds.
Scientific Research Applications
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-{2-[(E)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride
- 8-{2-[(E)-1-(4-bromophenyl)ethylidene]hydrazino}quinolinium chloride
- 8-{2-[(E)-1-(4-methylphenyl)ethylidene]hydrazino}quinolinium chloride
Uniqueness
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C17H15ClFN3 |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride |
InChI |
InChI=1S/C17H14FN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12+; |
InChI Key |
HTBBBSZJXCKLDI-BGDWDFROSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C3=CC=C(C=C3)F.[Cl-] |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


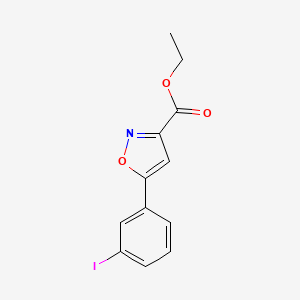

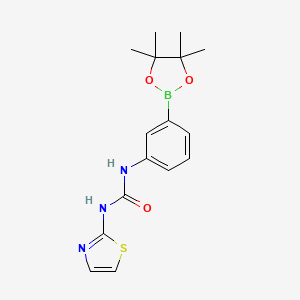
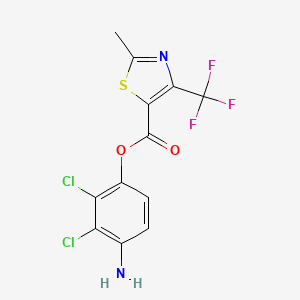

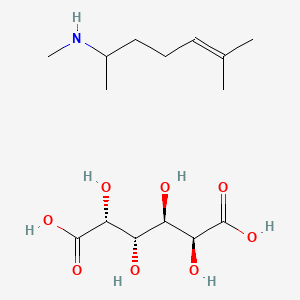
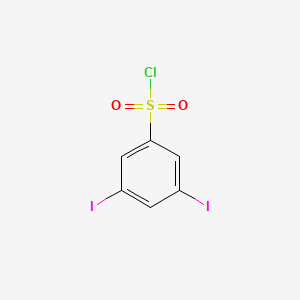
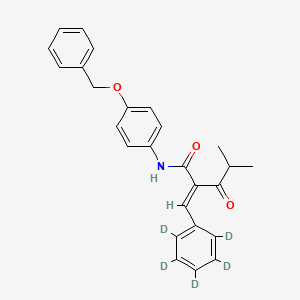
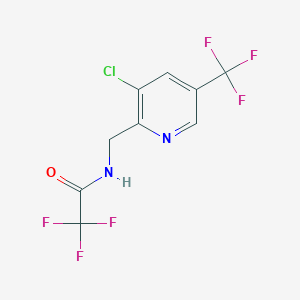



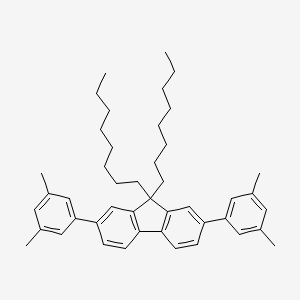
![(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B12341184.png)
